molecular formula C15H14O2S B6402047 3-Methyl-4-(3-methylthiophenyl)benzoic acid CAS No. 1261934-88-6

3-Methyl-4-(3-methylthiophenyl)benzoic acid

Cat. No.: B6402047
CAS No.: 1261934-88-6
M. Wt: 258.3 g/mol
InChI Key: NLFAJRXKTJUSFD-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-methylthiophenyl)benzoic acid: is an organic compound with the molecular formula C15H14O2S It is a derivative of benzoic acid, featuring a methyl group and a thiophenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3-methylthiophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes:

    Starting Materials:

    Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0)

    Base: Potassium carbonate or sodium carbonate

    Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF)

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 80-100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-Methyl-4-(3-methylthiophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-methylthiophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the function of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(3-methylthiophenyl)benzoic acid
  • 3-Methyl-4-(4-methylthiophenyl)benzoic acid
  • 3-Methyl-4-(2-methylthiophenyl)benzoic acid

Comparison

Compared to its similar compounds, 3-Methyl-4-(3-methylthiophenyl)benzoic acid is unique due to the specific positioning of the methyl and thiophenyl groups. This unique arrangement can influence its reactivity and interaction with other molecules. For example, the position of the thiophenyl group can affect the compound’s ability to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.

Properties

IUPAC Name

3-methyl-4-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-10-8-12(15(16)17)6-7-14(10)11-4-3-5-13(9-11)18-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFAJRXKTJUSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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